molecular formula C30H21NO3 B10881050 2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B10881050
M. Wt: 443.5 g/mol
InChI Key: GLAFHZKTSVIPOZ-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is a complex organic compound that combines structural elements from biphenyl, quinoline, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then esterified with 2-(biphenyl-4-yl)-2-oxoethyl chloride. The esterification reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The quinoline moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its biphenyl and quinoline components contribute to its stability and functionality in various applications.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the biphenyl ester group.

    Biphenyl-4-carboxylic acid: Contains the biphenyl structure but lacks the quinoline moiety.

    Quinoline-4-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 2-phenylquinoline-4-carboxylate is unique due to its combination of biphenyl and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C30H21NO3

Molecular Weight

443.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C30H21NO3/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)20-34-30(33)26-19-28(23-11-5-2-6-12-23)31-27-14-8-7-13-25(26)27/h1-19H,20H2

InChI Key

GLAFHZKTSVIPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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